CID 53423938
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 53423938 is a complex organosilicon compound. It is characterized by the presence of multiple silyl groups, which are silicon-containing functional groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 53423938 typically involves the reaction of appropriate silane precursors under controlled conditions. The process often includes steps such as hydrolysis and condensation reactions, which are facilitated by catalysts and specific reaction conditions like temperature and pH .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
CID 53423938 undergoes various chemical reactions, including:
Hydrolysis: The silyl groups react with water to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The compound can participate in nucleophilic substitution reactions where the silyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include water, acids, and bases. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
CID 53423938 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of CID 53423938 involves the interaction of its silyl groups with various substrates. The silyl groups can form strong covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is particularly useful in applications requiring strong adhesion and durability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane
- N-(3-trimethoxysilylpropyl)diethylenetriamine
- 4,7,10-triazadecyltrimethoxysilane
Uniqueness
Compared to similar compounds, CID 53423938 offers multiple silyl groups, which enhance its reactivity and versatility in various applications. Its unique structure allows for the formation of more stable and durable siloxane linkages, making it particularly valuable in industrial and scientific settings .
Eigenschaften
CAS-Nummer |
127003-76-3 |
---|---|
Molekularformel |
C18H45NO10Si3 |
Molekulargewicht |
519.81 |
IUPAC-Name |
2-(dimethoxymethylsilyloxy)-3-(3-trimethoxysilylpropoxy)-N-(3-trimethoxysilylpropyl)propan-1-amine |
InChI |
InChI=1S/C18H45NO10Si3/c1-20-18(21-2)30-29-17(15-19-11-9-13-31(22-3,23-4)24-5)16-28-12-10-14-32(25-6,26-7)27-8/h17-19H,9-16,30H2,1-8H3 |
InChI-Schlüssel |
BEZYBVMOLBSTSX-UHFFFAOYSA-N |
SMILES |
COC(OC)[SiH2]OC(CNCCC[Si](OC)(OC)OC)COCCC[Si](OC)(OC)OC |
Synonyme |
1-Propanamine, 2-(dimethoxymethylsilyl)oxy-3-3-(trimethoxysilyl)propoxy-N-3-(trimethoxysilyl)propyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.